Ethanone,1-[5-(hydroxymethyl)-2-thienyl]-
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Overview
Description
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- is an organic compound with a unique structure that includes a thienyl group and a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- typically involves the reaction of 2-thiophenecarboxaldehyde with appropriate reagents to introduce the hydroxymethyl group. One common method involves the use of formaldehyde and a base to achieve the hydroxymethylation of the thiophene ring.
Industrial Production Methods
Industrial production of Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 1-[5-(carboxymethyl)-2-thienyl]ethanone.
Reduction: Formation of 1-[5-(hydroxymethyl)-2-thienyl]ethanol.
Substitution: Formation of various substituted thienyl derivatives depending on the electrophile used.
Scientific Research Applications
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the thienyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethanone,1-(2-hydroxy-5-methylphenyl)-
- Ethanone,1-(2-hydroxy-4-methoxyphenyl)-
Uniqueness
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- is unique due to the presence of the thienyl ring and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C7H8O2S |
---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
1-[5-(hydroxymethyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C7H8O2S/c1-5(9)7-3-2-6(4-8)10-7/h2-3,8H,4H2,1H3 |
InChI Key |
PUPQMUREXOZOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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